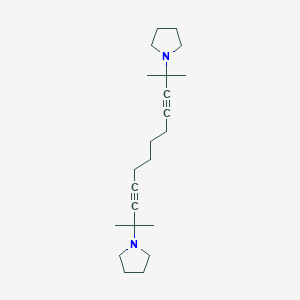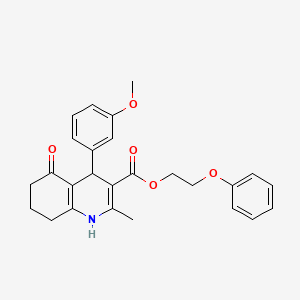![molecular formula C16H20N4S B11678852 (2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane](/img/structure/B11678852.png)
(2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-{2-[4-(4-Méthylphényl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azépane est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle thiazole et un cycle azépane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (2Z)-2-{2-[4-(4-Méthylphényl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azépane implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de la 4-(4-méthylphényl)-2-thiazolylhydrazine avec l'azépanone dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un catalyseur, tel qu'un acide de Lewis, et nécessite un contrôle précis de la température et du pH pour assurer l'obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l'efficacité, le rendement et la rentabilité. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir une pureté et une constance élevées du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(2Z)-2-{2-[4-(4-Méthylphényl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azépane peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution nucléophile peuvent se produire, en particulier au niveau du cycle thiazole, en utilisant des réactifs comme les halogénoalcanes.
Réactifs et conditions courants
Les réactions nécessitent généralement des réactifs et des conditions spécifiques :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénoalcanes en présence d'une base comme l'hydroxyde de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction pourrait produire des amines ou des alcools.
Applications De Recherche Scientifique
Chimie
En chimie, (2Z)-2-{2-[4-(4-Méthylphényl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azépane est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet la création de diverses bibliothèques chimiques pour la découverte de médicaments et la science des matériaux.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Il peut présenter des propriétés antimicrobiennes, antifongiques ou anticancéreuses, ce qui en fait un candidat pour des études pharmacologiques supplémentaires.
Médecine
En médecine, (2Z)-2-{2-[4-(4-Méthylphényl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azépane est étudié pour son potentiel thérapeutique. Sa capacité à interagir avec des cibles biologiques spécifiques pourrait conduire au développement de nouveaux médicaments pour diverses maladies.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques de spécialité, de polymères et de matériaux avancés. Ses propriétés uniques le rendent adapté aux applications dans les revêtements, les adhésifs et les matériaux électroniques.
Mécanisme d'action
Le mécanisme d'action de (2Z)-2-{2-[4-(4-Méthylphényl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azépane implique son interaction avec des cibles moléculaires spécifiques. Il peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et font l'objet de recherches continues.
Mécanisme D'action
The mechanism of action of (2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-[(5E)-5-(3,4-Diméthoxybenzylidène)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphtyl acétate
- Poly(diméthylsiloxane)
- Octanal
Unicité
Comparé à des composés similaires, (2Z)-2-{2-[4-(4-Méthylphényl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azépane se distingue par sa combinaison unique d'un cycle thiazole et d'un cycle azépane. Cette structure confère des propriétés chimiques et biologiques spécifiques qui le rendent précieux pour diverses applications.
Propriétés
Formule moléculaire |
C16H20N4S |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazine |
InChI |
InChI=1S/C16H20N4S/c1-12-6-8-13(9-7-12)14-11-21-16(18-14)20-19-15-5-3-2-4-10-17-15/h6-9,11H,2-5,10H2,1H3,(H,17,19)(H,18,20) |
Clé InChI |
RWVMWZYTLCPYFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC(=N2)NNC3=NCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11678775.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11678786.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678790.png)



![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678814.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678820.png)

![(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678834.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11678840.png)

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11678860.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678868.png)
